molecular formula C12H18N2O B1489048 1-(3-Phenoxypropyl)azetidin-3-amine CAS No. 1343245-88-4

1-(3-Phenoxypropyl)azetidin-3-amine

Numéro de catalogue: B1489048
Numéro CAS: 1343245-88-4
Poids moléculaire: 206.28 g/mol
Clé InChI: YTCOSMQDFOWPBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Phenoxypropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that azetidine derivatives, including 1-(3-Phenoxypropyl)azetidin-3-amine, exhibit promising anticancer properties. For instance, compounds with azetidine structures have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The structure-activity relationship (SAR) studies have shown that modifications to the azetidine framework can enhance anticancer efficacy, with some derivatives displaying IC50 values in the low micromolar range against these cancer cells .

PDE10A Inhibitors
Another significant application of azetidine derivatives is in the development of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is implicated in various neurological disorders, and azetidine-based compounds have been shown to improve water solubility and bioavailability compared to traditional scaffolds. For example, replacing phenyl groups with azetidine rings has led to compounds with enhanced pharmacokinetic properties, making them suitable candidates for further development in treating conditions like schizophrenia .

Synthesis Methodologies

Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies. One notable approach involves a straightforward synthesis of azetidine derivatives using commercially available starting materials. This method has demonstrated high yields and purity levels, making it an attractive option for researchers aiming to produce this compound for further study .

Single-Step Synthesis
Recent advancements have introduced single-step synthetic routes that streamline the production of azetidine derivatives. These methods utilize readily available reagents and have been optimized to enhance yield and reduce reaction time, thereby facilitating the rapid generation of compound libraries for biological evaluation .

Biological Evaluations

In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary data suggest that compounds within this class can significantly suppress tumor growth in xenograft models, indicating their potential as effective anticancer agents. Further investigations are needed to elucidate their mechanisms of action and optimize their pharmacological profiles .

Potential for Treating Metabolic Disorders
Additionally, azetidine derivatives have been explored as β3 adrenergic receptor agonists, which are beneficial in treating metabolic disorders such as obesity and type II diabetes. The selectivity of these compounds for β3 receptors over β1 and β2 receptors may lead to fewer side effects commonly associated with other adrenergic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits inhibitory effects on MDA-MB-231 and MCF-7 cell lines with low micromolar IC50 values
PDE10A InhibitionEnhances water solubility and bioavailability for neurological disorder treatments
Metabolic Disorder TreatmentFunctions as a β3 adrenergic receptor agonist for obesity and diabetes management
Synthesis MethodologiesEfficient single-step synthesis routes available

Propriétés

Numéro CAS

1343245-88-4

Formule moléculaire

C12H18N2O

Poids moléculaire

206.28 g/mol

Nom IUPAC

1-(3-phenoxypropyl)azetidin-3-amine

InChI

InChI=1S/C12H18N2O/c13-11-9-14(10-11)7-4-8-15-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10,13H2

Clé InChI

YTCOSMQDFOWPBU-UHFFFAOYSA-N

SMILES

C1C(CN1CCCOC2=CC=CC=C2)N

SMILES canonique

C1C(CN1CCCOC2=CC=CC=C2)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.